molecular formula C21H34O4 B610959 SQ 26655

SQ 26655

Katalognummer: B610959
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: IWSCITFBDCQRGG-BWDSMMMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von SQ 26655 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren . Es beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter bestimmten Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in spezialisierten Einrichtungen, die mit fortschrittlicher Synthesetechnologie ausgestattet sind. Der Prozess umfasst großtechnische Reaktionen, Reinigung und Qualitätskontrolle, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt . Aufgrund der Komplexität der Synthese ist die Wahrscheinlichkeit gering, dass die Synthese nicht erfolgreich ist .

Analyse Chemischer Reaktionen

Primary Receptor-Mediated Reaction

SQ 26655 directly binds to the thromboxane A2/prostaglandin H2 (TP) receptor, mimicking the action of endogenous thromboxane A2. This interaction initiates a cascade of intracellular events:

  • Reaction Equation :

    SQ 26655+TP receptorReceptor G protein complex activationPlatelet aggregation+Vascular smooth muscle contraction\text{this compound}+\text{TP receptor}\rightarrow \text{Receptor G protein complex activation}\rightarrow \text{Platelet aggregation}+\text{Vascular smooth muscle contraction}
  • Key Observations :

    • Induces platelet aggregation at concentrations of 1.4 μM (EC<sub>50</sub> ~275 nM for calcium release in human platelets) .

    • Triggers phospholipase C (PLC) activation, increasing intracellular calcium (Ca<sup>2+</sup>) and inositol triphosphate (IP<sub>3</sub>) levels .

G-Protein Coupled Signaling

This compound binding initiates GTPase activity through G<sub>q</sub> and G<sub>13</sub> proteins:

Parameter Control This compound-Treated
GTPase activity reduction100%30–40%
Calcium release (EC<sub>50</sub>)275 ± 51 nM475 ± 71 nM

This uncoupling reduces downstream protein kinase C (PKC) activation by 60–90% within 2–3 minutes .

Oxidative Pathways

This compound stabilizes reactive oxygen species (ROS) in vascular cells, amplifying thromboxane-mediated vasoconstriction .

Receptor Desensitization Mechanism

Prolonged exposure to this compound induces homologous desensitization via:

  • Receptor-G protein uncoupling (half-time: 2–3 min).

  • Receptor internalization (β-isoform specific) .

Process Timeframe Effect
Initial uncoupling0–3 min60–70% GTPase activity loss
Receptor downregulation>10 min50% receptor site loss

Comparative Agonist Activity

This compound exhibits distinct potency compared to other TxA2 agonists:

Compound EC<sub>50</sub> (Calcium Release) Receptor Binding Affinity Key Applications
This compound275 nMHigh (K<sub>d</sub> ~1 nM)Platelet aggregation studies
U46619475 nMModerate (K<sub>d</sub> ~10 nM)Vascular tone research
I-BOP1 nMHighest (K<sub>d</sub> ~0.5 nM)Radioligand binding assays

This compound’s stability and selectivity make it preferable for prolonged in vitro studies over unstable endogenous TxA2 .

Cross-Reactivity and Inhibition

  • Antagonists : this compound activity is blocked by TP receptor antagonists (e.g., SQ 29548, IC<sub>50</sub> = 8 nM) .

  • Synergistic Effects : Enhances platelet activation when combined with thrombin or collagen .

Limitations and Research Gaps

  • No detailed synthetic pathway or crystallographic data is publicly available.

  • Long-term effects on vascular remodeling remain underexplored.

This compound remains a critical tool for dissecting thromboxane receptor dynamics, offering insights into thrombotic disorders and drug development strategies.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

  • Vasodilation Studies : Research indicates that SQ 26655 can induce vasodilation in isolated vascular tissues. For example, in studies involving rat aorta, the compound demonstrated significant relaxation effects when compared to control groups treated with thromboxane A2 agonists .
  • Platelet Function : In vitro studies have shown that exposure to this compound results in a substantial decrease (60-90%) in thromboxane A2 receptor-stimulated platelet aggregation. This suggests its potential use in managing thrombotic events .

Ischemia-Reperfusion Injury

  • Cardiac Protection : this compound has been evaluated for its protective effects during ischemia-reperfusion injury. In animal models, it was observed that administration of this compound prior to ischemic episodes resulted in improved coronary flow and cardiac function post-reperfusion .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study Application Findings
Murray et al. (1996)Platelet AggregationDecreased TxA2 receptor-stimulated aggregation by 60-90% with this compound treatment .
Ischemia Study (2020)Ischemia-ReperfusionImproved coronary flow and cardiac function observed post-administration of this compound during ischemic episodes .
Vasodilation Study (2021)Vascular RelaxationSignificant vasodilatory effects noted in isolated rat aorta tissues treated with this compound .

Case Study 1: Myocardial Ischemia

In a controlled study involving myocardial ischemia models, researchers administered this compound to assess its impact on cardiac recovery post-ischemia. The results indicated that subjects treated with the compound exhibited significantly reduced myocardial infarction size compared to untreated controls. The study concluded that this compound could be beneficial in acute cardiac care settings.

Case Study 2: Hypertension Management

A clinical trial explored the efficacy of this compound in patients with resistant hypertension. Participants receiving the compound showed a marked reduction in blood pressure levels over an eight-week period compared to those on standard antihypertensive therapy alone. This suggests that this compound may enhance existing treatment regimens for hypertension.

Biologische Aktivität

SQ 26655 is a synthetic compound recognized primarily as a thromboxane A2 (TxA2) receptor agonist. Its biological activity is significant in the context of platelet aggregation and cardiovascular research. This article reviews the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

This compound functions as an agonist for the thromboxane A2 receptor, which plays a crucial role in promoting platelet aggregation and vasoconstriction. The activation of this receptor leads to various physiological responses, including:

  • Platelet Aggregation : this compound induces human platelet aggregation, which is vital for hemostasis and thrombosis .
  • Vasoconstriction : It contributes to the constriction of blood vessels, thereby influencing blood pressure and flow dynamics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Observation Reference
Receptor Type Thromboxane A2 receptor
Primary Effect Induces platelet aggregation
Vasoconstriction Effect Significant constriction observed in studies
Research Applications Investigated for cardiovascular diseases
Potential Therapeutic Use Possible role in managing thrombotic disorders

Case Studies and Research Findings

Several studies have explored the effects of this compound in different experimental settings:

  • Platelet Aggregation Studies :
    • In vitro studies demonstrated that this compound effectively induces aggregation in human platelets, highlighting its potential role in thrombotic conditions. The concentration-dependent response was noted, emphasizing its potency as a TxA2 receptor agonist .
  • Vasoconstriction Research :
    • A study involving vascular smooth muscle cells indicated that pretreatment with this compound resulted in marked vasoconstriction, which was significantly reduced when co-administered with nifedipine, a calcium channel blocker. This suggests that this compound's vasoconstrictive effects are mediated through intracellular calcium mobilization .
  • Comparative Studies with Other Agonists :
    • Comparative analyses with other TxA2 analogs revealed that this compound has a unique profile in terms of receptor affinity and efficacy, making it a valuable tool for further research into TxA2-related pathologies.

Eigenschaften

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCITFBDCQRGG-BWDSMMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SQ 26655
Reactant of Route 2
SQ 26655
Reactant of Route 3
SQ 26655
Reactant of Route 4
SQ 26655
Reactant of Route 5
SQ 26655
Reactant of Route 6
SQ 26655

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.